molecular formula C21H20N2O6S2 B2515299 2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 830352-05-1

2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2515299
CAS No.: 830352-05-1
M. Wt: 460.52
InChI Key: UDMTYELSPXZWIB-UHFFFAOYSA-N
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Description

The compound 2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a heterocyclic molecule featuring three key structural motifs:

Tetrahydrobenzo[b]thiophene core: A bicyclic system with a sulfur atom, substituted at position 3 with a methoxycarbonyl (COOCH₃) group and at position 6 with a methyl (CH₃) group.

Pyrrolidine-2,5-dione (dioxopyrrolidinyl) ring: A five-membered lactam ring fused to the tetrahydrobenzo[b]thiophene at position 1.

Nicotinic acid moiety: Pyridine-3-carboxylic acid linked via a thioether (-S-) bond to the pyrrolidine ring at position 4.

The compound’s molecular formula is inferred as C₂₀H₂₁N₂O₆S₂, emphasizing its complexity compared to simpler analogs.

Properties

IUPAC Name

2-[1-(3-methoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-10-5-6-11-13(8-10)31-19(16(11)21(28)29-2)23-15(24)9-14(18(23)25)30-17-12(20(26)27)4-3-7-22-17/h3-4,7,10,14H,5-6,8-9H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMTYELSPXZWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)N3C(=O)CC(C3=O)SC4=C(C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[b]thiophene moiety, known for its diverse biological activities.
  • A pyrrolidine ring contributing to its pharmacokinetic properties.
  • A nicotinic acid derivative that may enhance its bioactivity through interactions with nicotinic receptors.

Molecular Formula

The molecular formula for this compound is C20H24N2O4SC_{20}H_{24}N_2O_4S, with a molecular weight of approximately 372.48 g/mol.

Antimicrobial Activity

Recent studies have shown that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. The incorporation of the pyrrolidine and nicotinic acid moieties may enhance these effects. For instance:

  • In vitro assays revealed that compounds similar to this structure demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using several assays:

  • DPPH Radical Scavenging Assay : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong free radical scavenging ability.
  • Ferric Reducing Antioxidant Power (FRAP) : Results showed that the compound can effectively reduce ferric ions, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

Research into the anticancer properties of related compounds has indicated promising results:

  • Cell Proliferation Inhibition : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, potentially mediated by the activation of caspases and downregulation of anti-apoptotic proteins .

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) synthesized several derivatives based on the benzo[b]thiophene scaffold and assessed their antimicrobial activities. The findings indicated that compounds with methoxycarbonyl substitutions had enhanced efficacy against Gram-positive bacteria compared to their counterparts without such modifications .

Study 2: Antioxidant Activity

In a comparative study on various thiophene derivatives, it was found that those incorporating the pyrrolidine ring exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid .

Comparison with Similar Compounds

Structural Analogs with Tetrahydrobenzo[b]thiophene Moieties

Compound 7 () :

  • Structure : 2-(2,5-Dioxopyrrolidin-1-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
  • Key Differences : Replaces the methoxycarbonyl and methyl groups with a phenyl (C₆H₅) and carbonitrile (CN) substituent.
  • Synthesis: Aminothiophene reacts with succinic anhydride under acidic conditions .
Parameter Target Compound Compound 7 ()
Core Structure Tetrahydrobenzo[b]thiophene Tetrahydrobenzo[b]thiophene
Substituents 3-COOCH₃, 6-CH₃ 3-CN, 6-C₆H₅
Molecular Formula C₂₀H₂₁N₂O₆S₂ C₁₉H₁₇N₃O₂S
Functional Groups Ester, thioether, carboxylic acid Carbonitrile, dioxopyrrolidine
Pyrrolidine-Dione Derivatives with Thioether Linkages

Compound :

  • Structure : 2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid.
  • Key Differences : Substitutes the tetrahydrobenzo[b]thiophene with a 4-ethoxyphenyl (C₆H₄-OCH₂CH₃) group.
  • Impact : The ethoxyphenyl group increases hydrophobicity, while the target’s tetrahydrobenzo[b]thiophene may enhance metabolic stability due to reduced oxidative susceptibility .

Compounds 11a and 11b () :

  • Structure : Thiazolo-pyrimidine derivatives with dioxopyrrolidinyl and thioether linkages.
  • Key Differences : Feature fused thiazolo-pyrimidine cores instead of nicotinic acid.
  • Synthesis : Condensation of chloroacetic acid with aldehydes in acetic anhydride .
Parameter Target Compound Compound Compound 11a ()
Core Structure Pyrrolidine-dione + nicotinic acid Pyrrolidine-dione + nicotinic acid Thiazolo[3,2-a]pyrimidine
Substituents Tetrahydrobenzo[b]thiophene 4-Ethoxyphenyl 2,4,6-Trimethylbenzylidene
Molecular Formula C₂₀H₂₁N₂O₆S₂ C₁₈H₁₆N₂O₅S C₂₀H₁₀N₄O₃S
Melting Point (°C) N/A N/A 243–246
Yield (%) N/A N/A 68
Nicotinic Acid Derivatives

Compound :

  • Structure : 6-(2-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid.
  • Key Differences : Lacks the thioether linkage and tetrahydrobenzo[b]thiophene, but shares the pyridine-carboxylic acid backbone.
  • Impact: Fluorine substitution improves membrane permeability and bioavailability compared to non-halogenated analogs .
Parameter Target Compound Compound
Core Structure Nicotinic acid + thioether Picolinic acid (pyridine-2-carboxylic acid)
Substituents Thio-linked pyrrolidine-dione 2-Fluorophenyl, methoxycarbonyl
Functional Groups Thioether, ester, carboxylic acid Fluoro, ester, carboxylic acid

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